3-ethyl-5-methoxy-1H-indole
Overview
Description
3-ethyl-5-methoxy-1H-indole is a chemical compound with the molecular weight of 175.23 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of indole derivatives, including this compound, has been a subject of interest among researchers . The Fischer indole synthesis is one of the methods used for the synthesis of indole derivatives .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C11H13NO/c1-3-8-7-12-11-5-4-9(13-2)6-10(8)11/h4-7,12H,3H2,1-2H3 .Chemical Reactions Analysis
Indole derivatives, including this compound, have been found to participate in various chemical reactions . For instance, the application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Scientific Research Applications
Synthesis and Biological Activity
The synthesis of 3-ethyl-5-methoxy-1H-indole derivatives has been a focus of research due to their significant biological activities. For instance, the study of the synthesis of 5-methoxy-3-(2-disopropylamidogenl ethyl)-indole demonstrates the importance of reaction conditions like temperature and solvent in achieving high yields, which is crucial for further biological applications (Zha Xiao-lin, 2003). Similarly, the synthesis and biological evaluation of 1-phenyl, 3-ethoxycarbonyl, 5-hydroxy indole derivatives as potential antimicrobial agents emphasize the herbicidal and antimicrobial potential of indole derivatives (B. M. Kalshetty, R. Gani, M. B. Kalashetti, 2012).
Fischer Indolization and Chemical Properties
The Fischer indolization process is another critical area of study, as it leads to the formation of unexpected indole derivatives with potential biological activities. For example, research on the Fischer indolization of ethyl phenylpyruvate 2-[(1, 4-dimethoxy-2-naphthyl) hydrazone] led to the discovery of four angular benz[e] indole products with potential antiviral activity (H. Ishii et al., 1983).
Pharmacological Activities
Indoles, including variants of this compound, are recognized for their pharmacological activities. For instance, some 5-substituted-3-phenyl-N-(substituted-2-oxo-2H-pyrano[2, 3-b]quinoline-3-carbonyl)-1H-indole-2-carboxyhydrazides have been studied for their anti-inflammatory and analgesic activities (S. M. Basavarajaiah, Bhm Mruthyunjayaswamya, 2021).
Mechanism of Action
Target of Action
3-Ethyl-5-methoxy-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents . .
Mode of Action
The mode of action of indole derivatives, including this compound, is largely dependent on their interaction with their targets . These interactions can result in various changes at the molecular and cellular levels, contributing to their broad-spectrum biological activities . .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to a range of downstream effects . For instance, some indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
The result of a compound’s action is typically observed at the molecular and cellular levels. Indole derivatives are known to exhibit various biologically vital properties . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-ethyl-5-methoxy-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-3-8-7-12-11-5-4-9(13-2)6-10(8)11/h4-7,12H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXDOYUGTWZQBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC2=C1C=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701309921 | |
Record name | 3-Ethyl-5-methoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701309921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2433-68-3 | |
Record name | 3-Ethyl-5-methoxy-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2433-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethyl-5-methoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701309921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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